molecular formula C11H10F3NO B039577 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 125290-72-4

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B039577
CAS No.: 125290-72-4
M. Wt: 229.2 g/mol
InChI Key: QNTYWFRSDUCLRD-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a fluorinated heterocyclic compound The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties, making it a valuable compound in various scientific research fields

Scientific Research Applications

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

Safety and Hazards

The safety data sheet for 2,4,5-Trifluorophenylacetic acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The integration of biocatalytic steps in retrosynthetic analysis of a target molecule offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 2,4,5-trifluorophenylacetic acid with suitable reagents to form the oxazole ring. One common method includes the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran, followed by hydrolysis and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2,4,5-trifluorophenylacetic acid. The process includes steps like halogenation, cyanation, and hydrolysis to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted phenyl compounds .

Comparison with Similar Compounds

  • 2,4,5-Trifluorophenylacetic acid
  • 2,4,5-Trifluorophenyl isocyanate
  • 2,4,5-Trifluorophenylalanine

Comparison: Compared to these similar compounds, 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole exhibits unique properties due to the presence of the oxazole ring. This ring structure enhances its chemical stability and reactivity, making it more versatile in various applications. The trifluorophenyl group in all these compounds contributes to their high reactivity and potential biological activities .

Properties

IUPAC Name

4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYWFRSDUCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451773
Record name 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125290-72-4
Record name 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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